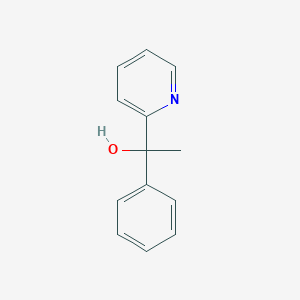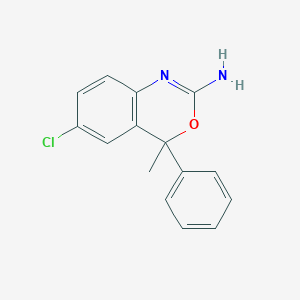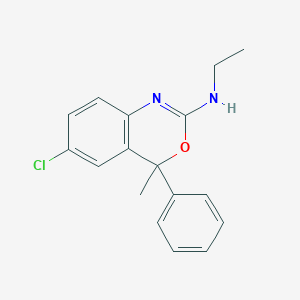
3-Hydroxyguanfacine
Vue d'ensemble
Description
3-Hydroxyguanfacine is a metabolite of guanfacine, a medication primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. This compound is formed through the metabolic processes involving guanfacine, specifically through hydroxylation. It is characterized by the presence of a hydroxyl group attached to the guanfacine molecule, which significantly influences its chemical properties and biological activities .
Applications De Recherche Scientifique
3-Hydroxyguanfacine has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the metabolism and excretion of guanfacine in the body.
Biological Activity Research: Investigating the biological effects and potential therapeutic applications of this compound.
Drug Development: Serving as a reference compound in the development of new medications targeting similar pathways.
Mécanisme D'action
Target of Action
3-Hydroxyguanfacine is a metabolite of Guanfacine, which is a selective alpha-2A adrenergic receptor agonist . The alpha-2A adrenergic receptor is the primary target of this compound. This receptor plays a crucial role in the central nervous system by regulating neurotransmitter release, thereby controlling various cognitive functions .
Mode of Action
As an agonist, this compound binds to the alpha-2A adrenergic receptor, reducing sympathetic nerve impulses. This results in a decrease in vasomotor tone and heart rate . It’s worth noting that the exact translation of this interaction to the treatment of conditions like ADHD is still unclear .
Biochemical Pathways
The main metabolic pathway of Guanfacine, from which this compound is derived, involves monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation . A minor pathway involves glucuronidation at different positions on Guanfacine .
Pharmacokinetics
Guanfacine is primarily metabolized by the 3A4 isozyme of cytochrome P450 (CYP3A4) to its main metabolite, this compound . This metabolite is then either glucuronidated or sulfated . The pharmacokinetics of Guanfacine indicate that it is sensitive to drug-drug interactions perpetrated by strong inhibitors and inducers of CYP3A4 .
Result of Action
The action of this compound, through its parent compound Guanfacine, results in reduced sympathetic outflow, leading to a decrease in vasomotor tone and heart rate . This can have a significant impact on conditions like ADHD, improving symptoms associated with the disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of Guanfacine, thereby influencing the levels and action of this compound . Furthermore, biological factors such as the individual’s age, renal function, and liver function can also impact the pharmacokinetics and pharmacodynamics of the compound .
Analyse Biochimique
Biochemical Properties
3-Hydroxyguanfacine interacts with various enzymes, proteins, and other biomolecules. It is a product of the monooxidation of guanfacine on the dichlorobenzyl moiety, followed by glucuronidation or sulfation
Cellular Effects
It is known that guanfacine, the parent compound of this compound, influences cell function by reducing the effects of the sympathetic nervous system on the heart and circulatory system
Molecular Mechanism
As a metabolite of guanfacine, it may share similar mechanisms, such as selective alpha-2A adrenergic receptor agonism . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Guanfacine, its parent compound, has been shown to lower blood pressure in hypertensive rats
Metabolic Pathways
This compound is involved in the metabolic pathway of guanfacine. It is formed by monooxidation on the dichlorobenzyl moiety of guanfacine, followed by glucuronidation or sulfation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyguanfacine typically involves the hydroxylation of guanfacine. This process can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 Enzymes: In biological systems, the hydroxylation of guanfacine to form this compound is mediated by cytochrome P450 enzymes, particularly CYP3A4.
Chemical Hydroxylation: In laboratory settings, hydroxylation can be performed using chemical reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often involving:
Catalytic Hydroxylation: Using catalysts to facilitate the hydroxylation reaction.
Purification Techniques: Employing methods such as chromatography to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyguanfacine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other metabolites.
Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, forming this compound glucuronide.
Sulfation: The addition of sulfate groups to form sulfate conjugates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, cytochrome P450 enzymes.
Glucuronidation Reagents: Uridine diphosphate glucuronic acid (UDPGA).
Sulfation Reagents: 3’-Phosphoadenosine-5’-phosphosulfate (PAPS).
Major Products:
This compound Glucuronide: Formed through glucuronidation.
This compound Sulfate: Formed through sulfation.
Comparaison Avec Des Composés Similaires
Guanfacine: The parent compound from which 3-Hydroxyguanfacine is derived.
This compound Glucuronide: A metabolite formed through glucuronidation.
This compound Sulfate: A metabolite formed through sulfation.
Uniqueness: this compound is unique due to its specific hydroxylation, which alters its chemical properties and biological activities compared to guanfacine. This modification can affect its pharmacokinetics, receptor binding, and overall therapeutic potential .
Propriétés
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichloro-3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(15)8(11)4(5)3-7(16)14-9(12)13/h1-2,15H,3H2,(H4,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJWHWYOPUIOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228834 | |
| Record name | 3-Hydroxyguanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78197-84-9 | |
| Record name | N-(Aminoiminomethyl)-2,6-dichloro-3-hydroxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78197-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyguanfacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078197849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyguanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-hydroxyguanfacine in the metabolism of guanfacine?
A1: this compound is a major metabolite of guanfacine observed in both plasma and urine of healthy individuals after oral administration of guanfacine extended-release tablets []. This suggests that the formation of this compound is a significant metabolic pathway for guanfacine in the body. While unchanged guanfacine is the most abundant component detected based on MS signal intensity [], understanding the metabolic breakdown and potential activity of metabolites like this compound is crucial for a complete pharmacological profile of the drug.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one](/img/structure/B195892.png)








